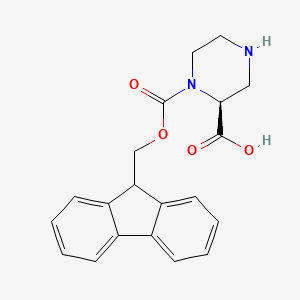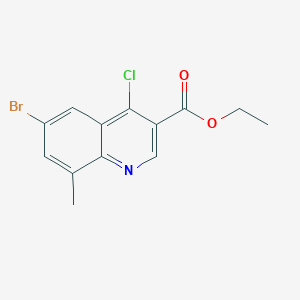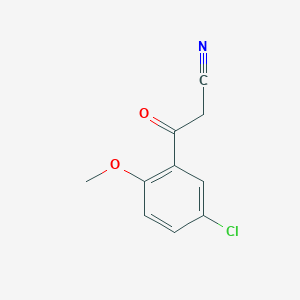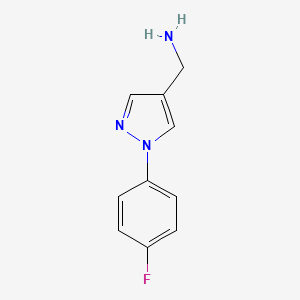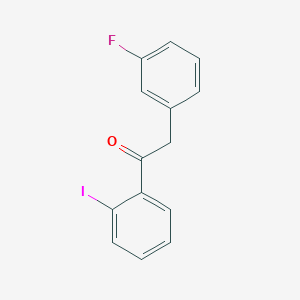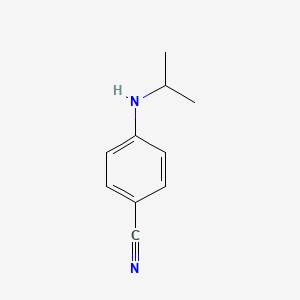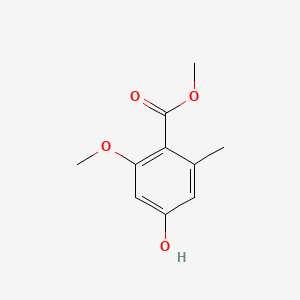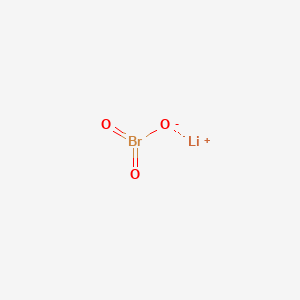
(Fluoromethylene)bis(phosphonate)
説明
“(Fluoromethylene)bis(phosphonate)” is a type of bisphosphonate, which are widely used to treat and prevent bone-related conditions . They act by inhibiting osteoclast activity and bone resorption . The molecular formula of “(Fluoromethylene)bis(phosphonate)” is CH4F2O6P2 . Its average mass is 211.983 Da and its monoisotopic mass is 211.945114 Da .
Synthesis Analysis
A series of fluorinated-phosphonic acid methacrylates were synthesized by free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers for potential application as anti-corrosion coatings . The dimethyl protecting groups were then hydrolyzed, giving phosphonic acid groups that are able to stably bind onto metal oxide surfaces .Molecular Structure Analysis
The molecular structure of “(Fluoromethylene)bis(phosphonate)” is characterized by the presence of phosphonate (PO(OH)2) groups . These groups give the compound its unique properties and reactivity .Chemical Reactions Analysis
Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively . Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many phosphonates and bisphosphonates that have different physical, chemical, biological, therapeutic, and toxicological characteristics .Physical And Chemical Properties Analysis
“(Fluoromethylene)bis(phosphonate)” has a high affinity for calcium hydroxyapatite, allowing for rapid and specific skeletal targeting . This chemical structure affords a high affinity for calcium hydroxyapatite, allowing for rapid and specific skeletal targeting .科学的研究の応用
Pharmacokinetic Properties of Bisphosphonates
Bisphosphonates are unique in their pharmacological ability to inhibit bone resorption. They are characterized by their poor absorption from the gastrointestinal tract due to poor lipophilicity, with paracellular transport being a key absorption mechanism. Once in the system, bisphosphonates rapidly disappear from plasma, partly sequestered by bone and partly excreted by the kidneys without undergoing metabolism. The distribution within the bone is not uniform, and they preferentially bind to areas of high bone turnover. The pharmacokinetics of bisphosphonates, such as their long half-life in bone, ranging from 1 to 10 years across species, underpin their clinical applications in treating bone disorders (Lin, 1996).
Therapeutic Potential and Advances in Drug Delivery
The therapeutic potential of bisphosphonates extends beyond their conventional applications in bone diseases to innovative drug delivery systems designed to minimize side effects and enhance bioavailability. Novel drug delivery systems (DDS), such as nanoparticles, liposomes, and bisphosphonate osteotropic DDS (BP-ODDS), aim to reduce gastrointestinal adverse effects and improve oral bioavailability, which is traditionally low for bisphosphonates. These advancements highlight the ongoing efforts to refine bisphosphonate therapy for osteoporosis and other bone-related conditions, emphasizing the importance of minimizing side effects while enhancing therapeutic efficacy (Fazil et al., 2015).
Dental Applications and Complications
In the realm of dentistry, bisphosphonates have been associated with osteonecrosis of the jaw (ONJ), a condition of bone death linked to the inhibition of bone resorption. Despite this risk, bisphosphonates are used in managing bone diseases and the prevention of osteoporosis-related fractures. The management of patients on bisphosphonate therapy, especially those undergoing dental procedures, requires careful consideration and awareness of ONJ. The emphasis on prevention, through meticulous oral hygiene and pre-surgical dental assessment, underscores the critical balance between the benefits of bisphosphonate therapy and the mitigation of potential dental complications (Kalra & Jain, 2013).
作用機序
Target of Action
The primary target of (Fluoromethylene)bis(phosphonate), like other bisphosphonates, is the osteoclast . Osteoclasts are cells that resorb bone, playing a critical role in bone remodeling. The action of bisphosphonates on osteoclasts helps in the treatment of diseases like osteoporosis, hypercalcemia, metastatic bone disease, and Paget’s disease .
Mode of Action
(Fluoromethylene)bis(phosphonate) interacts with its targets, the osteoclasts, in a unique way. It attaches to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound released during resorption impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption .
Biochemical Pathways
The biochemical pathways affected by (Fluoromethylene)bis(phosphonate) involve the mevalonate pathway and the enzyme farnesyl pyrophosphate synthase (FPPS) . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
Pharmacokinetics
Bisphosphonates, including (Fluoromethylene)bis(phosphonate), have unique pharmacokinetic properties. They have a low oral bioavailability of less than 1% and must be administered fasting or via intravenous infusion . Once in the bloodstream, they quickly distribute to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, during which they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surfaces .
Result of Action
The result of (Fluoromethylene)bis(phosphonate)'s action is the inhibition of osteoclast-mediated bone resorption . This leads to a decrease in bone turnover, which can result in increased bone mass and improved bone microarchitecture . These changes contribute to bone strength, reducing the risk of fractures and other complications associated with bone diseases .
Action Environment
The action, efficacy, and stability of (Fluoromethylene)bis(phosphonate) can be influenced by various environmental factors. For instance, the presence of calcium ions in the environment can affect the compound’s affinity for bone surfaces . Additionally, the compound’s effectiveness can be influenced by the patient’s overall health status, diet, and other medications they may be taking.
将来の方向性
There is ongoing research in the preparation of various classes of hydroxy- and amino-phosphonates and bisphosphonates . Furthermore, the current review summarizes and comprehensively describes articles on the biological applications of hydroxyl- and amino-phosphonates and bisphosphonates from 2015 until today .
特性
IUPAC Name |
[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAIHEWHWRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO6P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629401 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78715-56-7 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)
